molecular formula C24H19N3O3S B11609572 N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide

Cat. No.: B11609572
M. Wt: 429.5 g/mol
InChI Key: KQWHQAOLLUYSKV-UHFFFAOYSA-N
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Description

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The xanthene core is then introduced through a coupling reaction, often facilitated by catalysts such as palladium or copper. The final step involves the attachment of the methoxyphenyl group, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C24H19N3O3S/c1-29-16-12-10-15(11-13-16)14-21-26-27-24(31-21)25-23(28)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,25,27,28)

InChI Key

KQWHQAOLLUYSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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